molecular formula C10H11ClO2 B12001001 5-Chloro-4-phenyl-1,3-dioxane CAS No. 91880-73-8

5-Chloro-4-phenyl-1,3-dioxane

Cat. No.: B12001001
CAS No.: 91880-73-8
M. Wt: 198.64 g/mol
InChI Key: OPNBZWUBRPHXOR-UHFFFAOYSA-N
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Description

5-Chloro-4-phenyl-1,3-dioxane: is a chemical compound with the molecular formula C10H11ClO2 It consists of a dioxane ring (a six-membered cyclic ether) with a chlorine atom and a phenyl group attached

    Chemical Formula: CHClO

    CAS Number: 91880-73-8

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 5-Chloro-4-phenyl-1,3-dioxane. One common method involves the reaction of phenol with chloroacetyl chloride, followed by cyclization to form the dioxane ring. The reaction proceeds as follows:

Phenol+Chloroacetyl chlorideThis compound\text{Phenol} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} Phenol+Chloroacetyl chloride→this compound

Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale. due to its limited commercial applications, industrial-scale production methods are scarce.

Chemical Reactions Analysis

Reactivity: 5-Chloro-4-phenyl-1,3-dioxane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The phenyl group can participate in redox processes.

    Ring-Opening Reactions: The dioxane ring can open under specific conditions.

Common Reagents:

    Chloroacetyl chloride: Used in the initial synthesis.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can yield various derivatives of this compound.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules.

    Solvent: Occasionally employed as a solvent due to its stability.

Biology and Medicine:
  • Limited research exists on its biological applications. Further studies are needed to explore its potential in drug development.
Industry:
  • Minimal industrial applications due to its specialized nature.

Mechanism of Action

The exact mechanism of action remains unclear, primarily because of the compound’s limited use and research. Further investigations are necessary to elucidate its effects on biological systems.

Comparison with Similar Compounds

5-Chloro-4-phenyl-1,3-dioxane is unique due to its specific combination of a phenyl group and a chlorine atom within the dioxane ring. Similar compounds include other dioxanes and related cyclic ethers.

Researchers continue to explore the properties and applications of this intriguing compound

Properties

91880-73-8

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

5-chloro-4-phenyl-1,3-dioxane

InChI

InChI=1S/C10H11ClO2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

OPNBZWUBRPHXOR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OCO1)C2=CC=CC=C2)Cl

Origin of Product

United States

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